PROTAC Linker SAR: mPEG5-Propyne Exhibits a Distinct Cytotoxic Potency Profile Compared to PEG4 and PEG6 Analogs
In a head-to-head PROTAC library study evaluating Retro-2.1-derived degraders with variable PEG linker lengths (PEG2 to PEG6), the PROTAC incorporating a PEG5 linker (compound 5) demonstrated an IC₅₀ of 6.89 ± 2.68 μM in a cell viability assay [1]. This potency is significantly distinct from both the PEG4-containing PROTAC (IC₅₀ = 0.74 ± 0.30 μM) and the PEG6-containing PROTAC (IC₅₀ = 2.68 ± 1.80 μM) [1]. The data underscore that the 5-unit PEG chain produces a non-linear, intermediate effect on cellular activity, validating that mPEG5-Propyne is not a simple linear interpolation between PEG4 and PEG6 homologs.
| Evidence Dimension | PROTAC Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.89 ± 2.68 μM (for Retro-2.1-based PROTAC with PEG5 linker) |
| Comparator Or Baseline | PEG4 linker PROTAC: IC₅₀ = 0.74 ± 0.30 μM; PEG6 linker PROTAC: IC₅₀ = 2.68 ± 1.80 μM |
| Quantified Difference | PEG5 PROTAC is 9.3x less potent than PEG4 and 2.6x less potent than PEG6 in this specific assay context. |
| Conditions | HeLa cell viability (Alamar blue assay); mean ± SD from two independent experiments. |
Why This Matters
This direct comparative data demonstrates that mPEG5-Propyne confers a unique biological outcome in a PROTAC context, making it an essential, non-substitutable building block for SAR studies aiming to explore the PEG5 conformational space.
- [1] Bosc, E. et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026, 274, 116590. Table 1. View Source
